molecular formula C29H26N8O3 B2460395 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one CAS No. 902290-80-6

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one

Cat. No. B2460395
CAS RN: 902290-80-6
M. Wt: 534.58
InChI Key: LYYWEGWRAZUUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one is a useful research compound. Its molecular formula is C29H26N8O3 and its molecular weight is 534.58. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Evaluations

Compounds featuring furan and piperazine structures have been synthesized and evaluated for various pharmacological activities. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown promising antidepressant and antianxiety activities in preclinical models (J. Kumar et al., 2017). Additionally, benzamide derivatives bearing heterocyclic furan and piperazine rings have been evaluated as inhibitors of the butyrylcholinesterase enzyme, with some compounds exhibiting considerable enzyme inhibition and low toxicity levels (M. Abbasi et al., 2020).

Antimicrobial and Antifungal Activities

Research on azole derivatives starting from furan-2-carbohydrazide, including compounds with piperazine moieties, has indicated antimicrobial properties against various microorganisms. Some synthesized compounds displayed significant activity against tested pathogens (Serap Başoğlu et al., 2013). Moreover, furan/thiophene and piperazine-containing compounds have shown in vitro and in vivo fungicidal activity against several plant fungi, providing valuable insights for the development of new agrochemicals (Baolei Wang et al., 2015).

Material Science and Chemistry

In the realm of material science and chemistry, novel synthetic routes have led to the development of furan-substituted compounds with potential applications in various fields. For example, the synthesis of pentafluorosulfanylfurans has been reported, highlighting a new class of furan derivatives with unique properties suitable for material science applications (W. R. Dolbier et al., 2006).

properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N8O3/c38-25(34-15-17-35(18-16-34)28(39)23-12-7-19-40-23)14-6-13-24-31-32-29-36(24)22-11-5-4-10-21(22)27-30-26(33-37(27)29)20-8-2-1-3-9-20/h1-3,7-9,12,19,21-22,26-27,30,33H,4-6,10-11,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRVGGCRXFBSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)C(=O)C6=CC=CO6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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